molecular formula C6H9NO4 B061893 Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 170012-71-2

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No. B061893
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IUYQGCFVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid has been described . The stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .

Scientific Research Applications

Synthesis and Derivatives

Several studies have explored efficient syntheses of related compounds and their potential applications. For example, Dawadi and Lugtenburg (2011) investigated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, demonstrating the potential for creating a library of pyrrole systems from accessible materials (Dawadi & Lugtenburg, 2011). Similarly, Grošelj et al. (2013) developed a synthesis method for novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the versatility in constructing functionalized heterocycles (Grošelj et al., 2013).

Structural Analysis and Characterization

Research has also been conducted on the structural characterization of related compounds. Irvine et al. (2008) used NMR analysis for verifying the structures of hydroxytrichloropicolinic acids, a method that could be applied to similar compounds for accurate structural identification (Irvine et al., 2008).

Application in Influenza Treatment

Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, which underscores the potential therapeutic applications of similar compounds in antiviral treatments (Wang et al., 2001).

Catalysis and Chemical Reactions

Other studies focus on the role of related compounds in catalysis and chemical reactions. Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a binary catalytic system, which could have implications for industrial synthesis processes (Galenko et al., 2015).

Oxidation Studies

Campaigne and Shutske (1974) studied the oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, providing insights into the chemical behavior of these compounds under oxidative conditions (Campaigne & Shutske, 1974).

properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

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